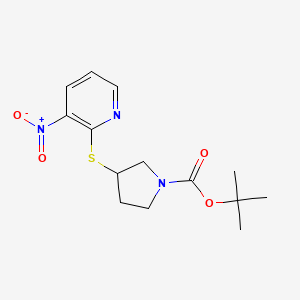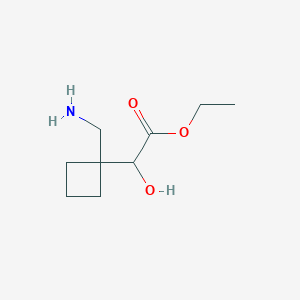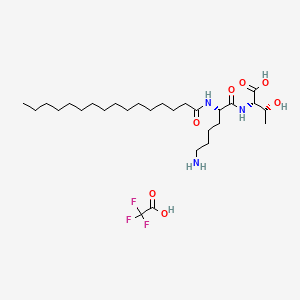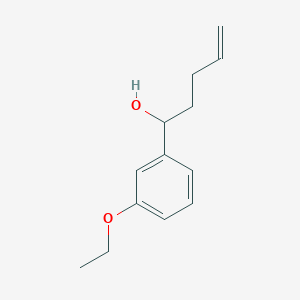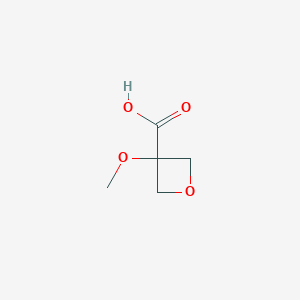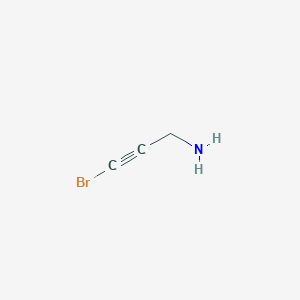
3-Bromoprop-2-YN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoprop-2-YN-1-amine is an organic compound with the chemical formula C3H4BrN. It is a halogenated alkyne, characterized by the presence of a bromine atom attached to a propyne backbone. This compound is of significant interest in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
3-Bromoprop-2-YN-1-amine can be synthesized through various methods. One common synthetic route involves the reaction of propargyl alcohol with phosphorus tribromide, resulting in the formation of propargyl bromide. This intermediate can then be reacted with ammonia to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Bromoprop-2-YN-1-amine undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Addition Reactions: The triple bond in the propyne moiety can undergo addition reactions with various reagents, including hydrogen halides and halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form alkanes.
Common reagents used in these reactions include dimethylsulfide, magnesium, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted propargylamines and alkynes .
Wissenschaftliche Forschungsanwendungen
3-Bromoprop-2-YN-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromoprop-2-YN-1-amine involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This alkylation can lead to the inhibition of enzyme activity or the modification of protein function . The compound’s reactivity is primarily due to the presence of the bromine atom and the triple bond, which make it highly electrophilic .
Vergleich Mit ähnlichen Verbindungen
3-Bromoprop-2-YN-1-amine can be compared with other halogenated alkynes such as propargyl bromide and propargyl chloride. While all these compounds share similar reactivity due to the presence of a halogen atom and a triple bond, this compound is unique in its ability to form stable amine derivatives . This makes it particularly valuable in the synthesis of propargylamines, which have diverse applications in medicinal chemistry .
Similar compounds include:
- Propargyl bromide (3-Bromo-prop-1-yne)
- Propargyl chloride (3-Chloro-prop-1-yne)
- Propargyl alcohol (3-Hydroxy-prop-1-yne)
These compounds differ in their halogen substituents and, consequently, their reactivity and applications.
Eigenschaften
CAS-Nummer |
738577-45-2 |
|---|---|
Molekularformel |
C3H4BrN |
Molekulargewicht |
133.97 g/mol |
IUPAC-Name |
3-bromoprop-2-yn-1-amine |
InChI |
InChI=1S/C3H4BrN/c4-2-1-3-5/h3,5H2 |
InChI-Schlüssel |
MNPAYJHQXYTXOW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#CBr)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


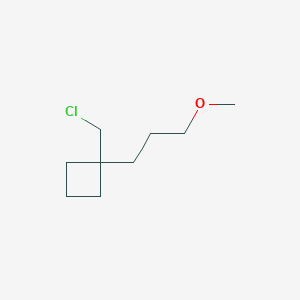
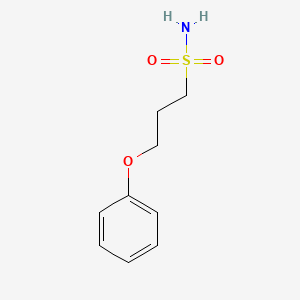
![[4-(Benzyloxycarbonylamino-methyl)phenyl]-carbamic acid tert-butyl ester](/img/structure/B13643320.png)

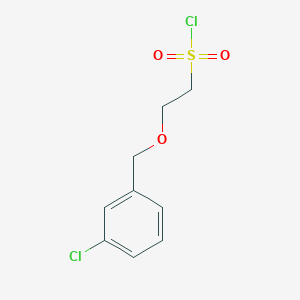
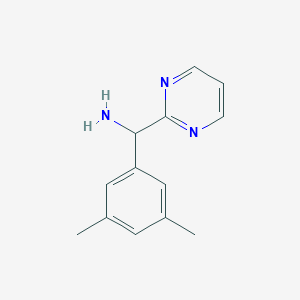
![N-cyclohexylcyclohexanamine;(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B13643353.png)
